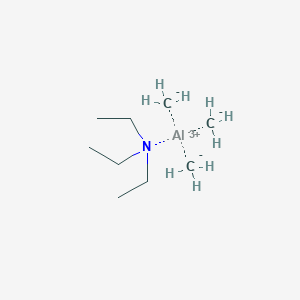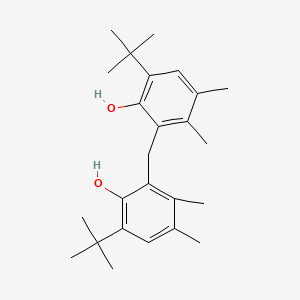
2,2'-Methylenebis(6-tert-butyl-3,4-xylenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxyethanol , is a glycol ether commonly used as a preservative in cosmetics and pharmaceuticals. It is a colorless, oily liquid with a faint rose-like odor. Phenoxyethanol is known for its antimicrobial properties, making it an effective preservative to prevent the growth of bacteria, yeast, and mold in various products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenoxyethanol is typically synthesized through the reaction of phenol with ethylene oxide under basic conditions. The reaction can be represented as follows:
C6H5OH+C2H4O→C6H5OCH2CH2OH
Industrial Production Methods
In industrial settings, phenoxyethanol is produced by the reaction of phenol with ethylene oxide in the presence of a catalyst such as sodium hydroxide. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenoxyethanol undergoes various chemical reactions, including:
Oxidation: Phenoxyethanol can be oxidized to form phenoxyacetic acid.
Esterification: It can react with carboxylic acids to form esters.
Etherification: Phenoxyethanol can form ethers through reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Carboxylic acids and acid catalysts such as sulfuric acid are used.
Etherification: Alkyl halides and bases like sodium hydroxide are employed.
Major Products
Phenoxyacetic acid: Formed through oxidation.
Phenoxyethyl esters: Formed through esterification.
Phenoxyethyl ethers: Formed through etherification.
Aplicaciones Científicas De Investigación
Phenoxyethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed as a fixative for biological specimens.
Medicine: Utilized as a preservative in vaccines and other pharmaceutical formulations.
Industry: Incorporated in cosmetics, personal care products, and cleaning agents for its antimicrobial properties.
Mecanismo De Acción
Phenoxyethanol exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell lysis and death. It targets the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents. This mechanism is effective against a broad spectrum of bacteria, yeast, and mold.
Comparación Con Compuestos Similares
Phenoxyethanol is often compared with other preservatives such as:
Parabens: While both have antimicrobial properties, phenoxyethanol is considered less likely to cause allergic reactions.
Benzyl alcohol: Phenoxyethanol has a broader spectrum of antimicrobial activity.
Chlorphenesin: Both are used in cosmetics, but phenoxyethanol is more commonly used due to its effectiveness and safety profile.
Similar Compounds
Parabens: Methylparaben, ethylparaben, propylparaben.
Benzyl alcohol: Used as a preservative and solvent.
Chlorphenesin: Used as a preservative in cosmetics.
Phenoxyethanol’s unique combination of antimicrobial efficacy, safety, and versatility makes it a valuable compound in various applications.
Propiedades
Número CAS |
34560-22-0 |
|---|---|
Fórmula molecular |
C25H36O2 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
6-tert-butyl-2-[(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)methyl]-3,4-dimethylphenol |
InChI |
InChI=1S/C25H36O2/c1-14-11-20(24(5,6)7)22(26)18(16(14)3)13-19-17(4)15(2)12-21(23(19)27)25(8,9)10/h11-12,26-27H,13H2,1-10H3 |
Clave InChI |
CVWCOXJKYNCOJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)CC2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



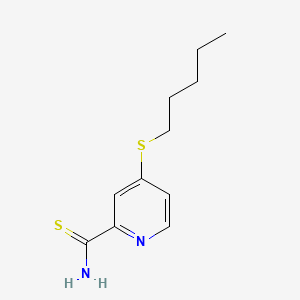



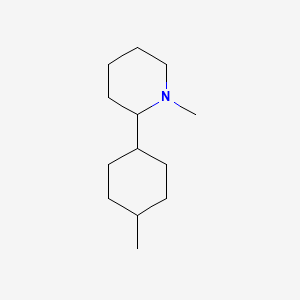
![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)


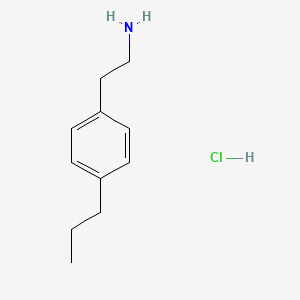
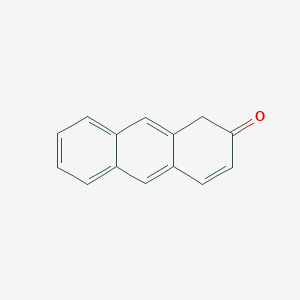
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
